Regiochemical Identity: 5-(4-Iodophenyl) vs. N-(4-Iodophenyl) Substitution Pattern Determines Furan Core Electron Density
5-(4-Iodophenyl)furan-2-carboxamide places the 4-iodophenyl group at the furan C5 position, directly conjugated to the electron-rich furan oxygen. This contrasts with its constitutional isomer N-(4-iodophenyl)furan-2-carboxamide (CAS 64078-15-5), where the 4-iodophenyl moiety is attached to the amide nitrogen . The C5-aryl substitution pattern extends the π-conjugated system across the furan ring, modulating the HOMO-LUMO gap and redox potential relative to the N-aryl isomer. This has direct consequences for oxidative metabolism: furan C5-aryl compounds are susceptible to cytochrome P450-mediated furan ring oxidation to reactive cis-enedione intermediates, a metabolic liability that is structurally impossible when the aryl group resides on the amide nitrogen [1].
| Evidence Dimension | Site of 4-iodophenyl attachment and metabolic vulnerability |
|---|---|
| Target Compound Data | 4-Iodophenyl at furan C5; conjugated π-system; susceptible to P450-mediated furan oxidation (class-level inference) |
| Comparator Or Baseline | N-(4-iodophenyl)furan-2-carboxamide (CAS 64078-15-5): 4-iodophenyl at amide nitrogen; electronically isolated from furan; no furan epoxidation pathway via this mechanism |
| Quantified Difference | Qualitative structural difference; no direct head-to-head metabolic stability data available for this pair |
| Conditions | Structural analysis; metabolic pathway inference based on furan-2-carboxamide class literature |
Why This Matters
This determines whether an investigative compound serves as a P450 metabolic probe or as a metabolically stable control, a critical upfront differentiator for ADME-Tox experimental design.
- [1] El-Sayed, W.M. et al. Five-membered ring systems with one heteroatom: Synthetic routes, chemical reactivity, and biological properties of furan-carboxamide analogues. Semantic Scholar. 2018. View Source
